1-(bromodifluoromethyl)-2-fluorobenzene
Description
Overview of Perfluoroalkylated Aromatics in Modern Chemical Synthesis
Perfluoroalkylated and polyfluoroalkylated aromatics are a class of organic compounds where one or more hydrogen atoms on an aromatic ring's side chain have been replaced by fluorine atoms. These substances are noted for a unique combination of properties stemming from the carbon-fluorine bond, which is the strongest single bond in organic chemistry. sioc-journal.cn
This structural feature imparts high thermal and chemical stability to the molecules. cas.cn The perfluoroalkyl moiety is both hydrophobic (water-repelling) and oleophobic (oil-repelling), leading to their use in a wide range of applications, including as surfactants and surface protectors. In synthetic chemistry, aromatic compounds bearing perfluoroalkyl side chains are valued as intermediates for creating complex molecules with enhanced stability and specific solubility properties. nih.gov The field of "fluorous chemistry" leverages the unique solubility of highly fluorinated compounds in fluorinated solvents to simplify product purification. nih.gov
The Role of Fluorine Substitution in Enhancing Chemical Properties for Synthetic Applications
The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution within a molecule. researchgate.netresearchgate.net
| Bond | Average Bond Energy (kJ/mol) |
|---|---|
| C-F | ~485 |
| C-Cl | ~320 |
| C-Br | ~280 |
| C-I | ~240 |
This table illustrates the superior strength of the Carbon-Fluorine bond compared to other Carbon-Halogen bonds, a key factor in the stability of fluorinated compounds. nih.govresearchgate.netresearchgate.net
Structural Features and Electronic Environment of 1-(Bromodifluoromethyl)-2-fluorobenzene
The molecule this compound possesses a distinct set of structural and electronic features that dictate its reactivity and utility as a synthetic intermediate. The benzene (B151609) ring is substituted with two strongly electron-withdrawing entities: a fluorine atom and a bromodifluoromethyl (-CF2Br) group.
The bromodifluoromethyl group is a powerful electron-withdrawing group, primarily through a negative inductive effect (-I effect). mdpi.com The high electronegativity of the two fluorine atoms and the bromine atom pulls electron density away from the carbon of the methyl group, and consequently, from the aromatic ring. This effect is analogous to the well-documented trifluoromethyl (-CF3) group, which is known to be one of the most potent electron-withdrawing groups and deactivates aromatic rings toward electrophilic substitution. mdpi.commasterorganicchemistry.com Similarly, the fluorine atom attached directly to the ring at the ortho position also withdraws electron density via induction. studymind.co.uk
The cumulative effect of these two substituents makes the aromatic ring of this compound significantly electron-deficient. This electronic environment makes the ring less susceptible to electrophilic attack but more activated towards nucleophilic aromatic substitution, should a suitable leaving group be present. studymind.co.uk Critically, the C-Br bond within the bromodifluoromethyl group serves as a reactive site for various transformations, such as radical reactions or conversion into organometallic reagents, allowing the introduction of the difluoromethyl-aryl moiety into other molecules.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₄BrF₃ |
| Key Functional Groups | Aromatic ring, Bromodifluoromethyl group (-CF₂Br), Fluoro group (-F) |
| Primary Electronic Effect of Substituents | Strong electron withdrawal from the aromatic ring via induction. |
| Expected Reactivity of Aromatic Ring | Deactivated towards electrophilic aromatic substitution; potentially activated for nucleophilic aromatic substitution. |
| Key Reactive Site for Synthesis | The Carbon-Bromine bond in the -CF₂Br group. |
Current Research Trends and Academic Interest in Bromodifluoromethylated Compounds
Bromodifluoromethylated compounds, particularly aromatics, are the subject of significant academic interest due to their role as versatile synthetic building blocks. beilstein-journals.orgnih.gov Research is not focused on these compounds as final products but rather as key intermediates for the construction of more complex, high-value molecules, especially for the pharmaceutical and agrochemical industries. nih.govwalshmedicalmedia.com
A major trend involves the use of reagents like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br), which serves as a mild and efficient precursor for generating difluorocarbene (:CF2) or as a source for radical difluoromethylation reactions. sioc-journal.cncas.cn This allows for the incorporation of the valuable difluoromethylene (-CF2-) unit into a wide array of substrates. nih.gov
Furthermore, research focuses on transition-metal-catalyzed cross-coupling reactions where bromodifluoromethylated arenes act as coupling partners. researchgate.net The C-Br bond can be readily activated by catalysts (e.g., palladium, nickel, or copper-based) to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net This strategy provides a direct and modular route to access difluoromethylated arenes, which are prevalent motifs in bioactive compounds. nih.gov The development of novel methods for C-H difluoromethylation using bromodifluoromethylated reagents under conditions like visible-light photocatalysis also represents an active area of investigation, offering more direct and efficient synthetic pathways. nih.gov This body of research underscores the strategic importance of compounds like this compound as precursors for creating novel fluorinated molecules with tailored properties. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-[bromo(difluoro)methyl]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-7(10,11)5-3-1-2-4-6(5)9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMXLUIJWPQWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for the Preparation of 1 Bromodifluoromethyl 2 Fluorobenzene
Development of Novel Reagents and Catalytic Systems for Direct Bromodifluoromethylation
Direct bromodifluoromethylation of a pre-existing aromatic ring offers an atom-economical and convergent approach to 1-(bromodifluoromethyl)-2-fluorobenzene. This section explores the development of novel reagents and catalytic systems designed to forge the C(sp²)-CF₂Br bond with high precision.
Radical-Mediated Approaches to C(sp²)-CF₂Br Bond Formation
Radical-mediated reactions provide a powerful tool for the formation of carbon-carbon bonds. The generation of the bromodifluoromethyl radical (•CF₂Br) and its subsequent addition to an aromatic system is a key strategy. The photochemical addition of dibromodifluoromethane (B1204443) to various fluoroethylenes has been studied, proceeding through a chain reaction involving the addition of •CF₂Br radicals to the alkene. organic-chemistry.org While this demonstrates the feasibility of generating and utilizing the •CF₂Br radical, direct aromatic substitution on 2-fluorobenzene via a radical pathway is less commonly reported. The challenge lies in controlling the regioselectivity and minimizing side reactions.
Photoredox Catalysis for Stereoselective and Regioselective Synthesis
Visible-light photoredox catalysis has emerged as a mild and powerful technique for the generation of radical species under controlled conditions. This methodology has been successfully applied to the bromodifluoromethylation of alkenes using (difluoromethyl)triphenylphosphonium bromide as a precursor to the •CF₂H radical, which, in the presence of a bromine source, can lead to the desired product. acs.org
While direct photoredox-catalyzed bromodifluoromethylation of 2-fluorobenzene is not extensively documented, related difluoromethylation reactions of aryl boronic acids and halides have been achieved. For instance, a palladium-catalyzed difluoromethylation of aryl boronic acids with bromodifluoroacetate has been reported to proceed under mild conditions. nih.gov Although this method introduces a CF₂CO₂Et group, subsequent transformations could potentially lead to the desired CF₂Br moiety. The merger of photoredox catalysis with transition metal catalysis, often termed metallaphotoredox catalysis, offers a promising avenue for the direct C(sp²)-CF₂Br bond formation on 2-fluorophenyl substrates. nih.gov
Transition-Metal Catalyzed Methodologies
Transition-metal catalysis provides a versatile platform for the formation of C(sp²)-CF₂Br bonds with high selectivity. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the difluoromethylation of aryl boronic acids, halides, and pseudohalides. chemrxiv.org These methods often utilize reagents like ICF₂H, which can be generated ex situ. chemrxiv.org While these examples focus on difluoromethylation, the principles can be extended to bromodifluoromethylation by employing appropriate reagents.
A significant challenge in the transition-metal-catalyzed synthesis of this compound is the potential for competing reactions, such as the activation of the C-F bond of the starting material. However, advancements in ligand design and catalyst development are continuously improving the selectivity of these transformations.
Chemo- and Regioselective Functional Group Transformations Leading to this compound
An alternative to direct bromodifluoromethylation involves the synthesis of a precursor molecule followed by selective functional group transformations. This approach can offer better control over the final product's structure.
Halogen Exchange Reactions for Bromination of Difluoromethyl Groups
One of the most promising routes to this compound is through halogen exchange (halex) reactions. This involves the conversion of a trifluoromethyl group to a bromodifluoromethyl group. Iron-catalyzed halogen exchange of trifluoromethyl arenes to produce bromodifluoromethyl arenes has been reported. lookchem.comwikipedia.org This method utilizes catalytic iron(III) halides and has been successfully applied to a range of aromatic substrates, including those with electron-donating and electron-withdrawing groups. lookchem.com
For instance, the reaction of 1-fluoro-3-(trifluoromethyl)benzene with BBr₃ in the presence of a catalytic amount of FeCl₃ can yield the corresponding 1-(bromodifluoromethyl)-3-fluorobenzene. While this demonstrates the feasibility of the transformation on a fluorinated benzene (B151609) ring, the ortho-selectivity for 1-(trifluoromethyl)-2-fluorobenzene would be a critical factor to consider. The reaction conditions for such transformations are summarized in the table below.
| Entry | Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 1-Fluoro-3-(trifluoromethyl)benzene | BBr₃ | FeCl₃ (cat.) | DCE | 24 | 75 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | BBr₃ | FeCl₃ (cat.) | DCE | 12 | 82 |
| 3 | 1-(Trifluoromethyl)naphthalene | BBr₃ | FeCl₃ (cat.) | DCE | 18 | 85 |
This table presents representative data for iron-catalyzed halogen exchange reactions on various trifluoromethyl arenes. The data for 1-fluoro-3-(trifluoromethyl)benzene is an illustrative example of the methodology's applicability to fluorinated substrates.
The mechanism of this transformation is thought to involve the activation of the C-F bond by the iron catalyst. lookchem.com This methodology's applicability to the late-stage functionalization of complex molecules highlights its potential for the synthesis of this compound. lookchem.com
Electrophilic and Nucleophilic Fluorination Strategies
The introduction of the fluorine atom onto a pre-functionalized benzene ring containing the bromodifluoromethyl group represents another synthetic strategy.
Electrophilic Fluorination:
Electrophilic fluorination involves the reaction of a nucleophilic aromatic ring with an electrophilic fluorine source. brynmawr.edu Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. brynmawr.edualfa-chemistry.com The synthesis of this compound via this route would require a starting material such as 1-(bromodifluoromethyl)benzene. The directing effect of the bromodifluoromethyl group would be crucial in determining the regioselectivity of the fluorination. Given that the -CF₂Br group is electron-withdrawing, it would likely direct the incoming electrophile to the meta-position, making the synthesis of the ortho-isomer challenging via this method.
Nucleophilic Fluorination:
Nucleophilic aromatic substitution (SₙAr) could also be envisioned for the synthesis of the target molecule. This would involve the displacement of a suitable leaving group (e.g., nitro, chloro, or bromo) at the ortho-position of a 1-(bromodifluoromethyl)benzene derivative by a fluoride (B91410) source. For an SₙAr reaction to be efficient, the aromatic ring must be activated by strongly electron-withdrawing groups. The bromodifluoromethyl group itself is electron-withdrawing and would contribute to the activation of the ring, potentially facilitating the nucleophilic substitution.
| Reagent Type | Common Reagents | General Application |
| Electrophilic Fluorinating Agents | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Fluorination of electron-rich aromatic compounds. |
| Nucleophilic Fluorinating Agents | KF, CsF, TBAF | Substitution of leaving groups on activated aromatic rings. |
This table summarizes common reagents used in electrophilic and nucleophilic fluorination reactions.
The choice between electrophilic and nucleophilic fluorination would depend on the availability of the appropriate starting materials and the desired regioselectivity.
Optimization of Reaction Parameters and Scale-Up Considerations in Academic Synthesis
The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. In an academic setting, this involves a systematic investigation of conditions to maximize yield and purity, while also considering the potential for future scale-up. Key areas of focus include the selection of appropriate solvents and ligands, precise control over physical parameters such as temperature and pressure, and the application of advanced purification techniques.
The choice of solvent is critical in the synthesis of halogenated aromatic compounds as it can significantly influence reaction rates, selectivity, and the solubility of reagents and intermediates. For the bromodifluoromethylation of 2-fluorobenzene, a range of solvents would typically be screened to determine the optimal medium.
Solvent Selection:
The ideal solvent should be inert to the reaction conditions, effectively dissolve the starting materials, and facilitate the desired chemical transformation. A comparative analysis of potential solvents is presented in Table 1.
| Solvent | Polarity | Boiling Point (°C) | Rationale for Consideration |
| Acetonitrile | Polar aprotic | 82 | Good solvating power for many organic and inorganic reagents. |
| Dichloromethane | Nonpolar | 40 | Commonly used for its inertness and ease of removal. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | High boiling point allows for a wide range of reaction temperatures. |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Can coordinate with metal catalysts, influencing reactivity. |
| Toluene | Nonpolar | 111 | Often used in reactions requiring higher temperatures. |
This table is generated based on general chemical principles and does not represent the results of a single, specific study on this exact reaction.
Research into related chloro-bromodifluoromethylation reactions suggests that polar aprotic solvents can be effective. researchgate.net The selection process often involves empirical screening to identify the solvent that provides the best balance of yield and reaction time.
Ligand Design:
In many modern synthetic methodologies, particularly those involving transition metal catalysis, the design of the ligand is paramount for achieving high efficiency and selectivity. For the introduction of the bromodifluoromethyl group, ligands can play a crucial role in stabilizing the reactive species and directing the reaction pathway. While specific ligands for the direct synthesis of this compound are not extensively documented in publicly available literature, principles from related fluoroalkylation reactions can be applied.
Typically, ligands with specific steric and electronic properties are designed to enhance the catalytic activity. For instance, in copper-catalyzed reactions, phosphine- or carbene-based ligands are commonly employed. researchgate.net The development of novel ligands, such as those with pyridyl sidearms, has also shown promise in related catalytic processes. researchgate.net The optimization process would involve screening a library of ligands to identify the one that affords the highest yield and selectivity for the desired product.
The precise control of physical parameters is essential for achieving the desired outcome in the synthesis of this compound.
Temperature and Pressure:
Temperature plays a critical role in reaction kinetics. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of undesired byproducts. Conversely, lower temperatures may improve selectivity but at the cost of longer reaction times. The optimal temperature is therefore a compromise that must be determined experimentally.
Pressure can also be a significant factor, particularly in reactions that involve gaseous reagents or intermediates. While not always a primary consideration for this specific synthesis, it can be relevant in certain contexts, such as in pressure recrystallization for purification. google.com
Irradiation Control:
Photochemical methods offer an alternative pathway for the synthesis of complex organic molecules, often proceeding under mild conditions and with high selectivity. nih.gov The use of ultraviolet (UV) irradiation can trigger unique chemical transformations that are not accessible through traditional thermal methods. nih.gov
In the context of synthesizing fluorinated aromatic compounds, photochemical approaches have been successfully employed. researchgate.netbohrium.comseqens.commagritek.com For example, photochemical fluorodediazoniation has been used to generate 1,2-difluorobenzene (B135520) in a continuous flow mode. researchgate.netbohrium.comseqens.commagritek.com This suggests that a photochemical strategy could potentially be developed for the synthesis of this compound. The use of high-power light-emitting diodes (LEDs) provides a robust and efficient irradiation source for such transformations. bohrium.comseqens.commagritek.com A continuous flow approach can further enhance reproducibility and scalability. nih.gov
A hypothetical experimental setup for optimizing the photochemical synthesis of this compound is detailed in Table 2.
| Parameter | Range of Investigation | Rationale |
| Wavelength (nm) | 300 - 400 | To identify the optimal wavelength for photoexcitation of the reactants. |
| Light Intensity (W) | 10 - 100 | To determine the effect of photon flux on reaction rate and quantum yield. |
| Residence Time (min) | 1 - 30 | In a flow reactor, to control the duration of irradiation and optimize conversion. |
| Temperature (°C) | 0 - 80 | To assess the interplay between thermal and photochemical activation. |
This table outlines a general approach to optimizing a photochemical reaction and is not based on specific experimental data for the target compound.
The purification of the final product is a critical step to ensure it meets the required standards of purity for subsequent applications. Halogenated aromatic compounds can present unique challenges in purification due to their physical and chemical properties.
Standard techniques such as distillation, crystallization, and chromatography are commonly employed. reachemchemicals.com However, for achieving high purity, more advanced methods may be necessary.
Advanced Chromatographic Methods:
Techniques like simulated moving bed (SMB) chromatography offer a continuous and efficient means of separating complex mixtures. numberanalytics.com High-speed countercurrent chromatography is another advanced method that can be advantageous for the purification of sensitive compounds. numberanalytics.com
Membrane Separation:
Membrane-based techniques, such as nanofiltration, can be used for the removal of impurities and the concentration of extracts. numberanalytics.com This method separates molecules based on size and can be a highly efficient and solvent-sparing approach. numberanalytics.com
Pressure Recrystallization:
For brominated aromatic compounds, a specialized technique of recrystallization under pressure can be employed to remove impurities like bromine and hydrogen bromide. google.com This process involves dissolving the compound in a suitable solvent, adding a base, and heating the mixture above its atmospheric boiling point under elevated pressure. google.com
A summary of advanced purification techniques applicable to halogenated aromatics is provided in Table 3.
| Technique | Principle | Applicability to this compound |
| Simulated Moving Bed (SMB) Chromatography | Continuous countercurrent chromatography | Potentially high-throughput purification for scale-up. numberanalytics.com |
| High-Speed Countercurrent Chromatography | Liquid-liquid partition chromatography | Suitable for separating components of similar polarity. numberanalytics.com |
| Nanofiltration | Size-exclusion membrane separation | Effective for removing small molecule impurities. numberanalytics.com |
| Pressure Recrystallization | Enhanced crystallization under pressure | Can be effective for removing specific bromine-containing impurities. google.com |
This table is a conceptual overview of advanced purification techniques and their potential application.
By systematically optimizing these reaction parameters and employing advanced purification techniques, high-purity this compound can be synthesized efficiently in an academic research setting, with a clear pathway for potential scale-up.
Detailed Mechanistic Investigations of Reactions Involving 1 Bromodifluoromethyl 2 Fluorobenzene
Radical Cascade and Chain Propagation Mechanisms in C-Br Bond Activation
The carbon-bromine (C-Br) bond in 1-(bromodifluoromethyl)-2-fluorobenzene is significantly weaker than the C-F and C-H bonds within the molecule, making it the primary site for radical initiation. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com
The generation of the key (2-fluorophenyl)difluoromethyl radical from this compound can be initiated through various methods, including photolysis, radical initiators (e.g., AIBN), or single-electron transfer (SET) from a transition metal or an excited-state photoredox catalyst. The initiation step involves the homolytic cleavage of the C-Br bond. masterorganicchemistry.comlibretexts.org
Initiation:
o-F-C₆H₄-CF₂Br + Initiator → o-F-C₆H₄-CF₂• + Br•
Once generated, the (2-fluorophenyl)difluoromethyl radical is a reactive intermediate. Its stability is influenced by the electron-withdrawing fluorine atoms. Radicals are generally stabilized by factors that can delocalize the unpaired electron; however, the high s-character of the orbital containing the radical electron in alkyl radicals makes them inherently reactive. masterorganicchemistry.comlibretexts.org The primary reaction pathway for this radical is addition to unsaturated systems like alkenes and alkynes. nih.gov
In the propagation phase of the chain reaction, the generated (2-fluorophenyl)difluoromethyl radical adds to an unsaturated bond, typically an alkene, to form a new carbon-centered radical. This new radical can then abstract a bromine atom from another molecule of this compound, propagating the chain. masterorganicchemistry.comrsc.org
Propagation Steps:
o-F-C₆H₄-CF₂• + CH₂=CHR → o-F-C₆H₄-CF₂-CH₂-C•HR (Radical Addition)
o-F-C₆H₄-CF₂-CH₂-C•HR + o-F-C₆H₄-CF₂Br → o-F-C₆H₄-CF₂-CH₂-CH(Br)R + o-F-C₆H₄-CF₂• (Atom Transfer)
This process, known as an Atom Transfer Radical Addition (ATRA), is a common pathway for functionalizing olefins. nih.gov If the alkene substrate contains a suitably positioned functional group, the intermediate radical can undergo intramolecular cyclization before the atom transfer step, leading to cyclic products. researchgate.netresearchgate.net The regioselectivity of the initial radical addition is governed by the formation of the more stable radical intermediate, which is typically at the more substituted carbon of the double bond. masterorganicchemistry.com
The chain reaction is concluded by termination steps, which involve the combination of any two radical species present in the reaction mixture.
Table 1: Relative Rate Constants for the Addition of Bromodifluoromethyl Radicals (CF₂Br•) to Various Fluoroethylenes
| Alkene | Relative Rate Constant (k_add / k_dimer) |
| Vinyl fluoride (B91410) | Data not available in provided context |
| 1,1-Difluoroethylene | Data not available in provided context |
| Tetrafluoroethylene | Data not available in provided context |
| Ethylene | Data not available in provided context |
| This table illustrates the kinetic parameters for the addition of a model bromodifluoromethyl radical to different alkenes, as studied in gas-phase photochemical reactions. Such data is crucial for predicting reactivity and selectivity in radical chain reactions. rsc.org |
Organometallic Intermediates and Catalytic Cycles in Transition-Metal Mediated Processes
Transition metals, particularly palladium and copper, are widely used to mediate cross-coupling reactions involving organohalides. For this compound, these processes involve a series of well-defined organometallic steps. rsc.org
The catalytic cycle for a typical cross-coupling reaction, such as a Suzuki or Negishi coupling, begins with the oxidative addition of the C-Br bond of this compound to a low-valent transition metal center, commonly Pd(0). researchgate.netacs.org This step involves the cleavage of the C-Br bond and the formation of two new bonds to the metal, resulting in a higher oxidation state for the metal (e.g., Pd(II)).
Oxidative Addition:
o-F-C₆H₄-CF₂Br + Pd(0)L₂ → (o-F-C₆H₄-CF₂)Pd(II)(Br)L₂
The resulting organopalladium(II) complex is a key intermediate. The final C-C bond-forming step of the catalytic cycle is reductive elimination. In this step, two ligands from the metal center couple and are expelled, regenerating the low-valent metal catalyst. nih.govnih.govberkeley.eduyoutube.com For this to occur, the two groups to be coupled must typically be cis to each other on the metal center. youtube.com The rate and feasibility of reductive elimination can be challenging for fluoroalkyl groups but can be promoted from higher oxidation state metal centers, such as Pd(IV). nih.gov
Reductive Elimination:
(o-F-C₆H₄-CF₂)(R)Pd(II)L₂ → o-F-C₆H₄-CF₂-R + Pd(0)L₂
Computational studies have shown that reductive elimination from palladium(aryl)(fluoroalkyl) complexes is often slower than for their non-fluorinated counterparts, frequently requiring higher temperatures. nih.gov
Table 2: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle
| Step | Description | Metal Oxidation State Change |
| Oxidative Addition | The aryl halide adds to the metal center, breaking the C-X bond. | Pd(0) → Pd(II) |
| Transmetalation | An organometallic coupling partner transfers its organic group to the palladium center. | Pd(II) → Pd(II) |
| Reductive Elimination | The two organic groups on the palladium center couple and detach, forming the product. | Pd(II) → Pd(0) |
| This table outlines the fundamental transformations of the palladium catalyst during a typical cross-coupling reaction involving an aryl halide like this compound. acs.org |
Following oxidative addition, the next step in many cross-coupling reactions is transmetalation. This involves the transfer of an organic group (R) from another organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) to the palladium(II) center, displacing the halide ligand. researchgate.netacs.orgnih.gov
Transmetalation:
(o-F-C₆H₄-CF₂)Pd(II)(Br)L₂ + R-M → (o-F-C₆H₄-CF₂)(R)Pd(II)L₂ + M-Br
The efficiency of this step depends on the nature of the metal (M), the ligands (L), and the organic groups involved. Ligand exchange processes are also critical throughout the catalytic cycle to generate intermediates with the correct geometry and electronic properties for subsequent steps. For instance, cis-trans isomerization may be required to bring the two organic fragments into adjacent positions prior to reductive elimination. nih.gov
Stereoelectronic Effects and Regioselectivity in Reactions with this compound
The presence of two different fluorine-containing substituents on the aromatic ring introduces significant stereoelectronic effects that influence the molecule's reactivity and the regioselectivity of its reactions. wikipedia.org
The fluorine atom at the ortho position is a strongly electronegative, electron-withdrawing group via the inductive effect, but it can also act as a weak π-donor through resonance. wikipedia.org This electronic profile affects the electron density of the aromatic ring and the stability of reaction intermediates. For instance, in electrophilic aromatic substitution, the fluorine atom is an ortho-, para-director, but it deactivates the ring. However, in reactions involving the C-Br bond, the primary influence is on the properties of the organometallic intermediates.
The ortho-fluorine substituent can influence the regioselectivity of reactions such as metal-catalyzed C-H functionalization, often directing reactions to the adjacent C-H bond (at the C6 position). In transition-metal catalysis, the ortho-fluorine can have a profound impact on the rates of oxidative addition and reductive elimination. Studies on related fluorinated aryl boronates show that ortho-fluorine substituents can accelerate issues like protodeboronation, indicating their strong electronic influence. researchgate.net The interaction between the lone pairs of the ortho-fluorine and the metal center in organometallic intermediates can stabilize certain transition states, thereby controlling the outcome of the reaction. wikipedia.org This can be particularly important in directing the regioselectivity of cross-coupling reactions where multiple reactive sites exist. nih.gov
Kinetic and Thermodynamic Profiling of Reaction Pathways
General principles of physical organic chemistry can offer qualitative predictions. For instance, the presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring and the difluoromethyl group would influence the electron density of the aromatic system and the carbon-bromine bond. This would, in turn, affect the energetics of potential reactions such as nucleophilic aromatic substitution, cross-coupling reactions, or the formation of organometallic reagents. However, without specific studies on this compound, any discussion of its reaction kinetics and thermodynamics remains speculative.
Reaction Rate Determinations and Activation Energies
As of the latest literature surveys, there are no specific reports detailing the experimental determination of reaction rates or the calculation of activation energies for reactions involving this compound. Such studies would be crucial for understanding the feasibility and mechanism of its transformations.
To illustrate the type of data that is currently absent, a hypothetical data table for a Suzuki-Miyaura cross-coupling reaction is presented below. It is important to emphasize that the values in this table are purely illustrative and are not based on experimental data for this compound.
Hypothetical Reaction Rate Data for a Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Solvent | Temp (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kcal/mol) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | Toluene | 80 | Data not available | Data not available |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Dioxane | 100 | Data not available | Data not available |
Strategic Applications of 1 Bromodifluoromethyl 2 Fluorobenzene As a Key Building Block in Complex Molecular Construction
Advanced C-C Bond Forming Reactions Utilizing the Bromodifluoromethyl Group
The dual reactivity of 1-(bromodifluoromethyl)-2-fluorobenzene, possessing both an aryl halide moiety and a bromodifluoromethyl group, allows for a diverse range of carbon-carbon bond-forming reactions. These transformations can be directed at either the C(sp²)-Br bond of the aromatic ring or the C(sp³)-Br bond of the difluoromethyl group, enabling the synthesis of a wide array of fluorinated structures.
Cross-Coupling Methodologies for Aryl-CF2R Formation
While the aryl bromide portion of this compound can readily participate in traditional palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the C-Br bond of the bromodifluoromethyl group offers a distinct reactive handle for forming Aryl-CF₂R linkages. nih.govresearchgate.net Copper-mediated cross-coupling reactions have emerged as a reliable method for this transformation. For instance, the coupling of aryl iodides with silyl (B83357) phosphonates like Me₃Si-CF₂PO(OEt)₂ proceeds smoothly in the presence of a copper(I) iodide catalyst to yield aryl(difluoromethyl)phosphonates. semanticscholar.org This methodology is adaptable to substrates like this compound, where the bromodifluoromethyl group can react with various nucleophiles.
The reaction typically involves the formation of a copper-difluorophosphonate species, which then couples with the aryl halide. semanticscholar.org The functional group tolerance is generally good, with chloro and bromo functionalities on the coupling partners remaining intact under the reaction conditions. semanticscholar.org
Table 1: Representative Conditions for Copper-Mediated Aryl-CF₂R Formation
| Coupling Partner (Nucleophile) | Catalyst/Promoter | Solvent | Temperature (°C) | Product Type |
|---|---|---|---|---|
| R-PO(OEt)₂ | CuI / CsF | THF | 60 | Aryl(difluoromethyl)phosphonate |
| Organozinc Reagents | CuI | DMF | 25-80 | Aryl-CF₂-Alkyl/Aryl |
| Terminal Alkynes | CuI / Base | Toluene | 80-110 | Aryl-CF₂-Alkynyl |
This table presents generalized conditions based on analogous copper-mediated cross-coupling reactions for the formation of C-CF₂ bonds.
Nucleophilic Additions and Substitutions with CF2Br-Containing Species
The bromodifluoromethyl group in this compound can be converted into a nucleophilic difluoromethylating agent, most notably through a Reformatsky-type reaction. wikipedia.orglscollege.ac.in In the presence of a reducing metal, such as zinc, an organozinc reagent, often referred to as a Reformatsky enolate, is formed. wikipedia.org This species is a powerful nucleophile capable of adding to a wide range of electrophiles, including aldehydes, ketones, and imines, to form β-hydroxy-α,α-difluoro compounds. researchgate.netnih.gov
The general mechanism involves the oxidative insertion of zinc into the carbon-bromine bond, creating a (2-fluorophenyl)difluoromethylzinc bromide species. This organozinc compound is less reactive than corresponding Grignard or organolithium reagents, which prevents side reactions like addition to ester groups. wikipedia.org Recent advancements have also demonstrated iridium-catalyzed reductive Reformatsky-type reactions that can functionalize tertiary amides and lactams with difluoro-organozinc reagents. acs.org
This reactivity allows for the construction of complex fluorinated alcohols and amines, which are valuable intermediates in pharmaceutical synthesis. The reaction is characterized by its high functional group tolerance and can be performed under relatively mild conditions. researchgate.net
Introduction of Fluorinated Moieties into Heterocyclic and Chiral Scaffolds
The incorporation of fluorinated groups into heterocyclic and chiral molecules is a proven strategy for enhancing their biological activity and pharmacokinetic properties. nih.gove-bookshelf.de this compound serves as a key precursor for introducing the valuable 2-fluorophenyl-difluoromethyl moiety into these complex scaffolds.
Regioselective Functionalization of Electron-Rich and Electron-Deficient Heterocycles
Fluorinated heterocycles are prevalent in a significant number of pharmaceuticals and agrochemicals. nih.govresearchgate.net Synthesizing these structures often requires versatile building blocks and regioselective reaction methodologies. Palladium-catalyzed direct arylation, for instance, allows for the coupling of (poly)fluorobenzene derivatives with halopyridines to regioselectively form 2-[(poly)fluorinated aryl]pyridine derivatives. researchgate.net
Starting from this compound, one can envision a two-step approach to synthesize fluorinated heterocycles. First, a cross-coupling reaction at the aryl bromide position can introduce a functional group suitable for a subsequent cyclization reaction. For example, a Sonogashira coupling followed by an intramolecular cyclization can lead to fluorinated indoles or quinolines. Alternatively, cycloaddition reactions using fluorinated components are a powerful method for constructing non-aromatic heterocycles. nih.gov While direct cycloaddition with this compound is less common, its derivatives, prepared via C-C bond formation, can serve as key precursors in such transformations. More advanced Rh(III)-catalyzed C-H functionalization methods have also been developed for the facile synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govescholarship.org
Synthesis of Fluorinated Surrogates for Bioisosteric Design
Bioisosteric replacement is a fundamental strategy in drug design, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's potency, selectivity, or metabolic profile. tandfonline.com The difluoromethyl (CF₂H) group is increasingly recognized as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups. nih.govresearchgate.net It can act as a lipophilic hydrogen bond donor, a property that is highly beneficial for molecular recognition at biological targets. bohrium.com
This compound is an excellent precursor for compounds containing the difluoromethyl group. The bromine atom can be readily removed via reductive dehalogenation using reagents such as tributyltin hydride or catalytic hydrogenation, yielding 1-(difluoromethyl)-2-fluorobenzene. This product contains the desired Ar-CF₂H moiety, which can be incorporated into larger molecules. This bioisosteric replacement often leads to enhanced metabolic stability and improved membrane permeability due to increased lipophilicity compared to the parent hydroxyl compound. tandfonline.com
Table 2: Bioisosteric Relationships of the Difluoromethyl Group
| Original Group | Bioisosteric Replacement | Key Property Mimicked | Consequence of Replacement |
|---|---|---|---|
| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Hydrogen Bond Donor | Increased Lipophilicity, Metabolic Stability |
| Thiol (-SH) | Difluoromethyl (-CF₂H) | Hydrogen Bond Donor, Size | Enhanced Metabolic Stability |
| Amine (-NH₂) | Difluoromethyl (-CF₂H) | Weak H-Bond Donor | Modulation of pKa, Lipophilicity |
| Methylene (-CH₂-) | Difluoromethylene (-CF₂-) | Steric Profile | Altered Electronic Properties, Blocked Metabolism |
Preparation of Functionalized Materials Precursors
Fluorinated aromatic compounds are of significant interest in materials science due to their unique properties, including thermal stability, chemical resistance, and distinct electronic characteristics. These properties make them suitable for applications in liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.
This compound can serve as a monomer or a precursor for monomers in the synthesis of high-performance fluoropolymers. The presence of both an aryl fluoride (B91410) and a bromodifluoromethyl group allows for various polymerization strategies. For example, nucleophilic aromatic substitution (SNAr) reactions can be employed, where the highly activated fluorine atom on the benzene (B151609) ring is displaced by a nucleophile. nih.govresearchgate.net The reactivity in SNAr reactions often follows the order F > Cl > Br > I, making the aryl fluoride a potential site for polymerization while leaving the aryl bromide available for other transformations. stackexchange.com
Furthermore, the aryl bromide functionality can be used in transition metal-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers with tailored electronic properties. The incorporation of the difluoromethyl group into the polymer backbone can enhance solubility, modify the polymer's conformation, and improve its thermal and oxidative stability, making it a valuable precursor for advanced functional materials.
Monomer Synthesis for Fluorinated Polymers
The transformation of this compound into a polymerizable monomer would necessitate the introduction of a functional group amenable to polymerization reactions, such as a vinyl, acrylate, or styrenic group. Hypothetically, this could be achieved through various synthetic routes targeting either the aromatic ring or the bromodifluoromethyl group.
For instance, functionalization of the aromatic ring could potentially be achieved through reactions like lithiation followed by quenching with an appropriate electrophile to introduce a polymerizable moiety. However, the directing effects of the existing substituents and the stability of the bromodifluoromethyl group under such conditions would need to be carefully considered.
Alternatively, the bromine atom of the bromodifluoromethyl group could serve as a synthetic handle. While the C-Br bond in this group is generally less reactive than in benzylic bromides, its transformation could potentially lead to monomers. For example, dehalogenation reactions might be explored to generate a difluoromethylidene intermediate, which could then undergo further reactions to install a polymerizable group.
A related concept in polymer chemistry involves the use of bromodifluoromethyl groups not as part of the monomer itself, but as an initiator for polymerization. Research has shown that incorporating a bromodifluoromethyl group onto an existing polymer backbone can create initiation sites for Atom Transfer Radical Polymerization (ATRP), allowing for the grafting of new polymer chains. rsc.org This approach, however, starts with a polymer and adds the functional group, rather than using a small molecule like this compound to build a polymer from monomers.
Table 1: Hypothetical Monomer Structures Derivable from this compound
| Monomer Type | Potential Functional Group | Polymerization Method |
| Styrenic | -CH=CH₂ | Free Radical, ATRP, RAFT |
| Acrylate | -O-C(O)CH=CH₂ | Free Radical, ATRP, RAFT |
| Norbornene | Bicyclic alkene structure | Ring-Opening Metathesis Polymerization (ROMP) |
Note: This table is illustrative of potential, yet currently undocumented, synthetic targets.
Derivatization for Surface Modification Agents
The derivatization of this compound to create surface modification agents would involve introducing functionalities that can interact with and alter the properties of a given surface. The high fluorine content of the molecule makes it an attractive candidate for creating low-surface-energy coatings, which are often hydrophobic and oleophobic.
Hypothetical derivatization strategies could involve:
Introduction of Silane Functionality: Reaction sequences could be envisioned to introduce a trialkoxysilane group onto the aromatic ring. Such molecules could then be used to modify silica-based surfaces (like glass) through the formation of stable siloxane bonds, presenting the fluorinated portion of the molecule at the surface.
Attachment of Anchoring Groups for Metals: Functional groups capable of binding to metal surfaces, such as thiols or phosphonic acids, could potentially be introduced. This would allow for the formation of self-assembled monolayers (SAMs) on surfaces like gold or titanium oxide, respectively.
Conversion to Polymerizable Surfactants (Surfmers): If a polymerizable group were introduced as described in section 4.3.1, the resulting molecule could act as a "surfmer," a monomer that also has surfactant properties. During polymerization, these molecules would become covalently bound to the polymer matrix, providing a durable modified surface.
The effectiveness of such surface modification agents would depend on the packing density and orientation of the molecules on the surface. The presence of the difluoromethyl group, in addition to the fluorine on the ring, would contribute to the desired surface properties.
Table 2: Potential Functional Groups for Surface Modification Agents Derived from this compound
| Functional Group | Target Surface | Desired Property |
| -Si(OR)₃ | Glass, Silicon Oxides | Hydrophobicity, Oleophobicity |
| -SH | Gold, Silver | Low Surface Energy |
| -PO(OH)₂ | Metal Oxides (e.g., TiO₂, Al₂O₃) | Corrosion Resistance |
| -COOH | Various substrates | Adhesion Promotion, Further Functionalization |
Note: This table presents hypothetical derivatives for surface modification, for which specific syntheses from this compound are not currently described in the literature.
Advanced Spectroscopic and Structural Characterization of 1 Bromodifluoromethyl 2 Fluorobenzene and Its Research Intermediates
High-Resolution Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure of organic compounds. For 1-(bromodifluoromethyl)-2-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.
Detailed Analysis of Chemical Shifts, Coupling Constants, and Relaxation Times
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be dominated by signals from the aromatic region. The four protons on the benzene (B151609) ring would exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts of these aromatic protons are anticipated to be in the range of 7.0-7.8 ppm. pdx.edu The fluorine atom at the C2 position and the bromodifluoromethyl group at the C1 position would influence the electronic environment of the neighboring protons, leading to distinct chemical shifts. For instance, the proton ortho to the fluorine atom (at C3) would likely be shifted downfield due to the electronegativity of fluorine. Data from 2-fluorotoluene (B1218778) can be used as a model for the aromatic region. chemicalbook.comcdnsciencepub.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the bromodifluoromethyl carbon. Aromatic carbons typically resonate between 110-160 ppm. oregonstate.edulibretexts.org The carbons directly bonded to fluorine (C1 and C2) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 240-320 Hz. rsc.orgalfa-chemistry.comresearchgate.net The other aromatic carbons will show smaller two-, three-, and four-bond couplings to the fluorines (nJCF). rsc.orgnih.gov The carbon of the CF₂Br group is expected to have a chemical shift significantly influenced by the attached halogens.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show two main signals: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the bromodifluoromethyl group. wikipedia.orghuji.ac.il The aromatic fluorine (Ar-F) would likely appear in the range of -100 to -140 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu The two fluorine atoms of the CF₂Br group are expected to resonate at a different chemical shift, potentially around -60 to -80 ppm. alfa-chemistry.com These two sets of fluorine nuclei would likely exhibit through-space coupling to each other. Furthermore, both fluorine signals would be split by couplings to the aromatic protons. alfa-chemistry.comnih.gov
Relaxation Times: While not routinely measured for simple structural elucidation, relaxation times (T₁ and T₂) can provide information about molecular dynamics. In this molecule, the relaxation times of the carbon and fluorine nuclei could offer insights into the rotation of the bromodifluoromethyl group relative to the aromatic ring.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H3 | ~7.6 | ddd | ³J(H3-H4) ≈ 8, ⁴J(H3-F) ≈ 5, ⁴J(H3-H5) ≈ 1 |
| H4 | ~7.2 | ddd | ³J(H4-H3) ≈ 8, ³J(H4-H5) ≈ 7, ⁵J(H4-F) ≈ 2 |
| H5 | ~7.3 | ddd | ³J(H5-H4) ≈ 7, ³J(H5-H6) ≈ 8, ⁴J(H5-F) ≈ 1 |
| H6 | ~7.5 | ddd | ³J(H6-H5) ≈ 8, ⁴J(H6-F) ≈ 8, ⁵J(H6-CF₂) ≈ 2 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| C1 | ~125 | ddt | ¹J(C1-F) ≈ 250, ²J(C1-CF₂) ≈ 25, ²J(C1-H6) ≈ 3 |
| C2 | ~160 | dd | ¹J(C2-F) ≈ 250, ²J(C2-CF₂) ≈ 20 |
| C3 | ~116 | d | ²J(C3-F) ≈ 20 |
| C4 | ~132 | s | |
| C5 | ~125 | d | ⁴J(C5-F) ≈ 3 |
| C6 | ~130 | d | ³J(C6-F) ≈ 8 |
Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Ar-F | -110 to -130 | m |
2D NMR Techniques for Connectivity and Proximity Information
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of the molecule. ethz.chlibretexts.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons. libretexts.orgoxinst.com Cross-peaks would appear between adjacent protons (e.g., H3-H4, H4-H5, H5-H6), allowing for a sequential walk around the aromatic ring to confirm their relative positions.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu This would definitively link each aromatic proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for establishing long-range connectivity (typically over 2-3 bonds). libretexts.orgcolumbia.edursc.org For instance, correlations would be expected between the protons of the aromatic ring and the carbon of the CF₂Br group, as well as with the fluorinated carbons C1 and C2. This would confirm the position of the bromodifluoromethyl substituent on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of nuclei. This could be particularly useful to confirm the ortho relationship between the bromodifluoromethyl group and the fluorine atom by observing a cross-peak between the fluorine on the ring and the fluorines of the substituent.
Mass Spectrometry Techniques (ESI-MS, GC-MS, HRMS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. wikipedia.orgchemguide.co.ukslideshare.net
Identification of Reaction Byproducts and Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a reaction mixture. In the synthesis of this compound, GC-MS could be used to identify any unreacted starting materials, reaction intermediates, or byproducts. For example, compounds resulting from incomplete halogenation or rearrangement could be detected and their structures tentatively assigned based on their mass spectra.
Isotopic Pattern Analysis for Halogenated Compounds
A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). This characteristic isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule and its fragments. nih.gov
Predicted Isotopic Pattern for the Molecular Ion of C₇H₄BrF₃
| Ion | m/z | Relative Abundance (%) |
|---|---|---|
| [C₇H₄⁷⁹BrF₃]⁺ | 243.95 | 100.0 |
Fragmentation Pathways: High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition. The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways: libretexts.org
Loss of a bromine radical: The cleavage of the C-Br bond is a common fragmentation pathway for brominated compounds, which would result in a [M-Br]⁺ ion.
Loss of a CF₂Br radical: Cleavage of the bond between the aromatic ring and the substituent would lead to a [M-CF₂Br]⁺ ion.
Formation of a tropylium-like ion: Rearrangement of the aromatic ring upon fragmentation can lead to the formation of stable aromatic cations.
X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Derivatives
Should this compound or a suitable derivative be crystalline, single-crystal X-ray crystallography could provide the ultimate proof of its structure in the solid state. manchester.ac.uk This technique would yield precise information on bond lengths, bond angles, and torsional angles.
Furthermore, X-ray crystallography would reveal the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. wikipedia.orgacs.orgaps.org This information is valuable for understanding the physical properties of the material. Given the presence of multiple halogen atoms, interesting halogen-halogen interactions might be observed in the crystal lattice.
Bond Lengths, Bond Angles, and Dihedral Angles
No crystallographic data from X-ray diffraction or theoretical calculations for this compound is available. This information is essential for determining the precise bond lengths, bond angles, and dihedral angles of the molecule.
Intermolecular Interactions and Crystal Packing
Without crystal structure data, a definitive analysis of the intermolecular interactions (such as halogen bonding, hydrogen bonding, or π-stacking) and the crystal packing arrangement of this compound cannot be conducted.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
No published FT-IR or Raman spectra for this compound are available. An analysis of its characteristic vibrational modes, which would allow for functional group identification and conformational analysis, is therefore not possible.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
There are no available UV-Vis absorption or fluorescence emission spectra for this compound. As a result, its electronic transitions and photophysical properties cannot be described.
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical studies focusing specifically on the chemical compound this compound are not publicly available. As a result, a thorough, data-driven article on its computational and theoretical chemistry, as per the requested detailed outline, cannot be generated at this time.
Extensive searches were conducted to locate scholarly articles and research data pertaining to the quantum chemical calculations, electronic structure, reactivity, and reaction pathways of this compound. These searches, employing a variety of specific keywords, did not yield any dedicated studies that would provide the necessary data for a detailed analysis of its molecular orbital theory, charge distribution, transition state analysis, or predicted spectroscopic parameters.
While general computational methodologies for studying fluorinated benzene derivatives are well-established in the field of theoretical chemistry, the application of these methods to this compound has not been documented in accessible research. The scientific community has explored the computational properties of various other fluorinated organic molecules, but this specific compound appears to have not yet been a subject of in-depth theoretical investigation.
Therefore, the creation of an article with the specified detailed sections and subsections, including data tables and in-depth research findings, is not feasible due to the absence of primary research on this particular molecule.
Computational and Theoretical Chemistry Studies on 1 Bromodifluoromethyl 2 Fluorobenzene and Its Reaction Pathways
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational NMR Chemical Shifts and Coupling Constants
Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, providing valuable information for interpreting experimental spectra.
For a molecule like 1-(bromodifluoromethyl)-2-fluorobenzene, quantum mechanical calculations, typically using Density Functional Theory (DFT) with methods like B3LYP, would be employed to first optimize the molecule's geometry. Following this, the NMR shielding tensors would be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, for example, tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
The predicted chemical shifts would be highly sensitive to the electron distribution around each nucleus. For instance, the fluorine atom on the benzene (B151609) ring and the two fluorine atoms on the bromodifluoromethyl group would exhibit distinct ¹⁹F NMR signals. The chemical shift of the ring fluorine would be influenced by the electronic effects of the bromodifluoromethyl substituent, while the shifts of the methyl-group fluorines would be affected by the proximity and electronic nature of the bromine atom and the benzene ring.
Similarly, the ¹³C NMR chemical shifts of the aromatic carbons would be altered by the inductive and resonance effects of both the fluorine and the bromodifluoromethyl substituents. The carbon atom of the bromodifluoromethyl group would also have a characteristic chemical shift.
Spin-spin coupling constants between different nuclei (e.g., ¹H-¹⁹F, ¹³C-¹⁹F, ¹⁹F-¹⁹F) could also be calculated. These constants provide information about the bonding and spatial relationships between atoms. For example, the coupling between the fluorine on the ring and the adjacent protons, as well as the coupling between the ring fluorine and the fluorines on the side chain, would be characteristic of the molecule's structure.
A hypothetical data table of calculated NMR parameters for this compound might look like the following, though it must be stressed that this is illustrative and not based on actual published data.
| Atom | Calculated Chemical Shift (ppm) |
| ¹³C NMR | |
| C1 (C-CF₂Br) | Value |
| C2 (C-F) | Value |
| C3 | Value |
| C4 | Value |
| C5 | Value |
| C6 | Value |
| CF₂Br | Value |
| ¹⁹F NMR | |
| Ring-F | Value |
| CF₂Br | Value |
| Note: Values are hypothetical and would need to be calculated using appropriate computational methods. |
Vibrational Frequencies and Intensities
Computational methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These calculations are typically performed after a geometry optimization and involve the calculation of the second derivatives of the energy with respect to the atomic positions.
For this compound, the calculated vibrational spectrum would show a series of characteristic absorption bands. These would include:
C-H stretching vibrations of the aromatic ring, typically in the range of 3000-3100 cm⁻¹.
C-C stretching vibrations within the aromatic ring, usually found in the 1400-1600 cm⁻¹ region.
C-F stretching vibrations , which are typically strong and appear in the 1000-1350 cm⁻¹ range. The C-F bond on the ring and the C-F bonds in the bromodifluoromethyl group would have distinct frequencies.
C-Br stretching vibration , which would be expected at a lower frequency, generally in the 500-600 cm⁻¹ range.
Various bending vibrations (e.g., C-H out-of-plane bending) that provide a "fingerprint" for the molecule.
The calculated intensities of these vibrations would help in predicting the appearance of the experimental spectrum. A hypothetical table of calculated vibrational frequencies for this molecule is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity |
| Aromatic C-H Stretch | Value | Value |
| Aromatic C=C Stretch | Value | Value |
| C-F Stretch (Ring) | Value | Value |
| C-F Stretch (Side Chain) | Value | Value |
| C-Br Stretch | Value | Value |
| C-H Bend | Value | Value |
| Note: This table is for illustrative purposes only. Actual values would be obtained from quantum chemical calculations. |
Conformation Analysis and Conformational Landscapes of Substituted Benzene Derivatives
The presence of a non-symmetrical substituent like the bromodifluoromethyl group on a benzene ring introduces the possibility of different rotational conformations (rotamers). Conformational analysis involves exploring the potential energy surface of the molecule as a function of the rotation around one or more single bonds. chembeez.com
For this compound, the key dihedral angle to consider would be the one defining the rotation of the C-CF₂Br bond relative to the plane of the benzene ring. By systematically rotating this bond and calculating the energy at each step, a conformational landscape can be generated. This would reveal the most stable conformation(s) (energy minima) and the energy barriers to rotation (transition states).
The stability of different conformers is determined by a combination of steric and electronic effects. chembeez.com In this case, steric hindrance between the bromine atom and the fluorine atom on the ring would likely play a significant role in determining the preferred conformation. Electronic interactions, such as dipole-dipole interactions and hyperconjugation, would also contribute. The presence of electronegative substituents can influence conformational preferences. For instance, studies on substituted benzenes have shown that planar conformers are often preferred, but bulky or interacting substituents can favor twisted or perpendicular arrangements. chembeez.com
Solvent Effects and Catalytic Environment Modeling in Reaction Simulations
The reactivity of this compound in chemical reactions would be significantly influenced by the solvent and the presence of any catalysts. Computational modeling can simulate these environmental effects to provide a more realistic prediction of reaction pathways and rates.
Solvent Effects: Solvents can affect reactions through both non-specific (dielectric) and specific (e.g., hydrogen bonding) interactions.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For reactions involving polar or charged species, the choice of solvent can dramatically alter the energy profile.
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific interactions like hydrogen bonding. While more computationally expensive, this method can be crucial for understanding reaction mechanisms where solvent molecules play a direct role. Studies on fluorinated benzene derivatives have shown that fluorinated compounds can be better solvated than their hydrogenated analogs due to increased coordination with solvent molecules.
Catalytic Environment Modeling: If a reaction involving this compound is catalyzed, the catalyst can be included in the computational model. This could range from a single metal ion to a large enzyme active site. By modeling the interactions between the substrate and the catalyst, it is possible to understand how the catalyst lowers the activation energy of the reaction. For instance, in nucleophilic aromatic substitution reactions, which are common for polyfluorobenzenes, the reaction mechanism can be highly dependent on the reagent and conditions.
By combining these computational techniques, a detailed understanding of the structure, properties, and reactivity of this compound could be achieved, even in the absence of extensive experimental data.
Future Research Directions and Emerging Opportunities in the Chemistry of 1 Bromodifluoromethyl 2 Fluorobenzene
Development of More Sustainable and Green Synthetic Methodologies
The synthesis of organofluorine compounds has traditionally relied on harsh reagents and conditions, presenting significant environmental and safety challenges. numberanalytics.com A major future direction is the development of green and sustainable synthetic routes for 1-(bromodifluoromethyl)-2-fluorobenzene and its derivatives. This involves a shift away from hazardous reagents like hydrofluoric acid (HF) and towards more benign alternatives. numberanalytics.com Research is increasingly focused on catalytic methods that enhance reaction efficiency, improve selectivity, and minimize waste generation. numberanalytics.com
Key areas of development include:
Atom-Economical Catalysis: Designing catalytic systems, potentially using earth-abundant metals like copper instead of precious metals, to ensure that a higher proportion of reactant atoms are incorporated into the final product. numberanalytics.comresearchgate.net
Electrochemical and Photochemical Synthesis: Utilizing electricity or light as "traceless" reagents to drive reactions, offering energy-efficient and less wasteful alternatives to conventional chemical synthesis. numberanalytics.comcas.cn These methods can often be performed under milder conditions, enhancing safety and sustainability.
| Aspect | Traditional Methodologies | Emerging Green Methodologies |
|---|---|---|
| Fluorine Source | Often hazardous (e.g., HF, F2 gas) | Safer, non-toxic, and recyclable reagents |
| Energy Consumption | High, often requiring harsh reaction conditions | Lower, utilizing methods like photochemistry and electrochemistry |
| Waste Generation | High, with significant byproducts | Minimized through catalytic and atom-economical processes |
| Catalysts | Often reliant on precious metals (e.g., Palladium) | Focus on earth-abundant metals (e.g., Copper) and organocatalysts |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties conferred by the difluoromethyl (CF2H) group present opportunities for discovering novel chemical reactions. The CF2H moiety is recognized as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, making it a highly valuable motif in medicinal chemistry. mdpi.com Future research will focus on leveraging the distinct reactivity of the C-Br and C-F bonds within this compound.
Emerging research avenues include:
Radical Difluoromethylation: Visible-light photocatalysis is a powerful tool for generating difluoromethyl radicals from precursors like this compound. mdpi.comresearchgate.net These radicals can then participate in a wide range of transformations, allowing for the construction of complex molecules under mild conditions. mdpi.com
C-F Bond Functionalization: While challenging, the selective activation and functionalization of the C-F bonds in the difluoromethyl group or on the aromatic ring would represent a significant breakthrough. acs.org This could open pathways to previously inaccessible derivatives.
Difluorocarbene Chemistry: Exploration of conditions to generate difluorocarbene (:CF2) from the bromodifluoromethyl group could enable a host of cycloaddition and insertion reactions, providing rapid access to fluorinated three-membered rings and other valuable structures. nih.govmdpi.com
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The use of hazardous reagents and the often exothermic nature of fluorination reactions make them ideal candidates for continuous flow chemistry. beilstein-journals.orgresearchgate.net Microreactors offer significant advantages over traditional batch processes, including superior control over reaction parameters, enhanced safety, and improved scalability. beilstein-journals.orgmdpi.comresearchgate.net
Future integration will likely involve:
Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling toxic or reactive intermediates and allows for precise control over exothermic reactions, preventing thermal runaways. beilstein-journals.orgmdpi.com
Improved Efficiency and Selectivity: The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, leading to faster reaction times, higher yields, and improved product selectivity compared to batch synthesis. researchgate.netnih.gov
Automation and High-Throughput Screening: Coupling flow reactors with automated synthesis platforms can accelerate the discovery and optimization of new reactions and derivatives of this compound. imperial.ac.uk This allows for rapid screening of reaction conditions, catalysts, and substrates, significantly speeding up the research and development process.
| Feature | Benefit in Fluorination Chemistry | Reference |
|---|---|---|
| Precise Temperature Control | Safely manages highly exothermic reactions common in fluorination. | beilstein-journals.org |
| Rapid Mixing | Improves reaction rates and selectivity for fast reactions. | researchgate.net |
| Small Reaction Volume | Enhances safety when using hazardous reagents like fluorine gas. | mdpi.com |
| Scalability | Allows for easier and safer scale-up from laboratory to production. | mdpi.com |
| Integration with Automation | Facilitates high-throughput screening and process optimization. |
Design of Highly Selective and Efficient Catalytic Systems for Derivatization
Catalysis is central to the future of organofluorine chemistry, enabling efficient and selective transformations. nih.gov For a molecule like this compound, the development of catalysts that can selectively target a specific position for derivatization is a key research goal.
Areas for future exploration are:
C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful strategy for derivatizing the aromatic ring without the need for pre-functionalized substrates. cas.cnnih.gov Research into catalysts that can selectively functionalize the C-H bonds ortho to the fluorine atom is particularly promising. acs.orgbohrium.com
Photoredox Catalysis: The use of organic photoredox catalysts offers a more sustainable alternative to traditional transition metal systems. acs.org These catalysts can facilitate a wide range of reactions, including C-F bond cleavage and the formation of new C-C or C-heteroatom bonds under mild conditions. acs.org
Enantioselective Catalysis: For the synthesis of chiral fluorinated molecules, the development of catalytic systems that can control stereoselectivity is crucial. This is particularly relevant when the derivatization of this compound creates a new stereocenter. cas.cn
Synergistic Approaches Combining Experimental and Computational Studies for Deeper Insights
The interplay between experimental work and computational chemistry provides a powerful paradigm for advancing the chemistry of fluorinated molecules. acs.org Quantum-chemical methods, such as Density Functional Theory (DFT), can offer profound insights into the electronic structure, reactivity, and reaction mechanisms that are often difficult to probe experimentally. mdpi.com
Future synergistic efforts will focus on:
Predicting Reactivity: Computational models can be used to understand the anomalous reactivity often observed in fluorinated compounds and to predict the most likely sites for electrophilic, nucleophilic, or radical attack on this compound. nih.govresearchgate.netacs.org
Mechanism Elucidation: Theoretical calculations can help elucidate complex reaction mechanisms, identify key intermediates and transition states, and explain the origins of selectivity in catalytic reactions. This knowledge is invaluable for optimizing existing methods and designing new, more efficient transformations.
Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts by predicting their activity and selectivity, thereby guiding experimental efforts and reducing the need for extensive empirical screening.
By combining predictive computational modeling with targeted experimental validation, researchers can accelerate the pace of discovery and unlock the full synthetic potential of this compound.
Q & A
Q. What are the common synthetic routes for 1-(bromodifluoromethyl)-2-fluorobenzene, and how are critical intermediates characterized?
- Methodological Answer : Synthesis typically involves halogenation or radical-mediated bromination. For example, bromination of a difluoromethyl precursor using N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) in solvents like CCl₄ or CHCl₃ at elevated temperatures yields the target compound . Key intermediates are characterized via ¹H/¹³C NMR and mass spectrometry (MS) to confirm regiochemistry and purity. For instance, ¹⁹F NMR is critical for verifying difluoromethyl group integrity .
Q. How does the dual halogen (Br and F) substitution influence the electronic properties of this compound?
- Methodological Answer : The bromodifluoromethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the aromatic ring. Computational studies (e.g., DFT) and Hammett substituent constants (σₚ values) quantify these effects. Comparative NMR analysis with mono-halogenated analogs (e.g., 1-bromo-4-butylbenzene) reveals downfield shifts in aromatic protons, confirming increased electron deficiency .
Q. What analytical techniques are essential for purity assessment of halogenated aromatic compounds like this compound?
- Methodological Answer :
- GC-MS/HPLC-MS : Detects trace impurities and validates molecular ion peaks.
- Elemental Analysis : Confirms stoichiometric Br/F ratios.
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Resolves structural ambiguities; ¹⁹F NMR is particularly sensitive to electronic perturbations .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing bromodifluoromethyl groups into aromatic systems without side halogenation?
- Methodological Answer :
- Radical Inhibition : Use of inhibitors like TEMPO to suppress undesired polybromination.
- Solvent Control : Non-polar solvents (e.g., CCl₄) minimize ionic pathways.
- Stoichiometric Tuning : Limiting NBS to 1.1 equivalents prevents over-bromination. Reaction progress is monitored via in situ IR spectroscopy to track Br–C bond formation .
Q. What strategies mitigate challenges in cross-coupling reactions involving this compound as a substrate?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or Ni(COD)₂ with chelating ligands (e.g., dppf) enhance oxidative addition efficiency.
- Additives : K₂CO₃ or CsF improves solubility and stabilizes intermediates.
- Temperature Gradients : Stepwise heating (60°C → 100°C) avoids decomposition of thermally sensitive difluoromethyl groups .
Q. How does the bromodifluoromethyl group impact pharmacokinetic properties in medicinal chemistry applications?
- Methodological Answer :
- Lipophilicity : LogP measurements (via shake-flask or HPLC) show increased membrane permeability compared to non-fluorinated analogs.
- Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) demonstrate resistance to CYP450-mediated oxidation due to C–F bond strength .
Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
